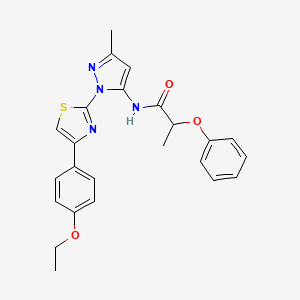
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a thiazole ring, a pyrazole ring, and an ethoxyphenyl group . These groups are often found in biologically active compounds, suggesting that this compound may have potential biological activity .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions or other types of organic reactions . The thiazole and pyrazole rings can be formed through cyclization reactions, while the ethoxyphenyl group can be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyrazole rings suggests that the compound may have a planar region, while the ethoxyphenyl group could add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the thiazole and pyrazole rings might participate in electrophilic substitution reactions, while the ethoxy group could be susceptible to reactions with strong acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxy group might increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Chemical Structure and Molecular Interactions
The chemical structure and molecular interactions of compounds similar to N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide have been a focus of several studies. For example, Köysal et al. (2005) explored the geometric parameters of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting the importance of methoxy/methyl-substituted phenyl groups and their perpendicular orientation to the pyrazoline ring, which is critical for the compound's bioactivity (Köysal et al., 2005).
Synthesis and Fluorescence Properties
Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes, indicating the potential of thiazolyl and pyrazolyl compounds in creating efficient color-tunable fluorophores. These compounds displayed fluorescence in the range of 412–672 nm, demonstrating their utility in various scientific applications, including molecular markers and sensors (Witalewska et al., 2019).
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer potential of thiazole derivatives has been extensively researched. Mori et al. (2021) synthesized alkyne-containing thiazole derivatives, showcasing their effectiveness against various bacterial strains. This suggests that this compound could have similar antimicrobial properties (Mori et al., 2021). Additionally, Ravinaik et al. (2021) demonstrated the anticancer activity of N-substituted benzamides against various cancer cell lines, suggesting the potential of structurally similar compounds in cancer therapy (Ravinaik et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-4-30-19-12-10-18(11-13-19)21-15-32-24(25-21)28-22(14-16(2)27-28)26-23(29)17(3)31-20-8-6-5-7-9-20/h5-15,17H,4H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJHVYWCPDZEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673468.png)
![2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2673471.png)
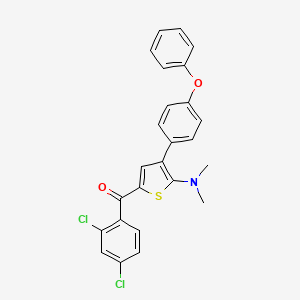
![1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid](/img/no-structure.png)

![8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673480.png)
![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)
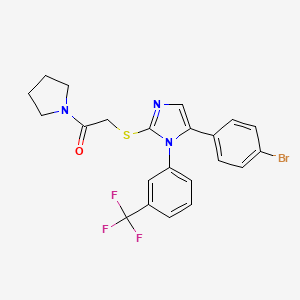
![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2673485.png)
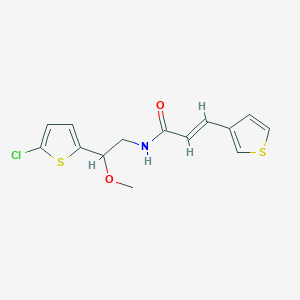
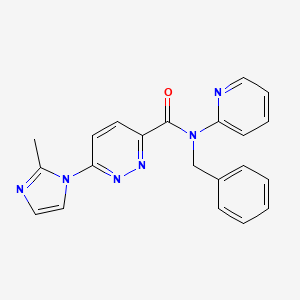
![2-[1-(2-Methoxyphenoxy)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2673488.png)

